Naphtho[2,1-b]furan-1-amine, 2-(4,5-dihydro-5-phenyl-1H-pyrazol-3-yl)-
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Overview
Description
Naphtho[2,1-b]furan-1-amine, 2-(4,5-dihydro-5-phenyl-1H-pyrazol-3-yl)- is a complex organic compound that belongs to the class of naphthofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphtho[2,1-b]furan-1-amine, 2-(4,5-dihydro-5-phenyl-1H-pyrazol-3-yl)- typically involves multi-step reactions. One common method includes the Vilsmeier formylation of 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan, followed by reactions with various nucleophiles to form the desired pyrazole derivatives . The reaction conditions often involve the use of organic solvents such as ethanol and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,1-b]furan-1-amine, 2-(4,5-dihydro-5-phenyl-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphtho[2,1-b]furan-1,2-dione derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Naphtho[2,1-b]furan-1-amine, 2-(4,5-dihydro-5-phenyl-1H-pyrazol-3-yl)- has several scientific research applications:
Medicinal Chemistry: It exhibits potential antibacterial, anticancer, and anti-inflammatory activities.
Pharmacology: The compound is studied for its ability to inhibit specific enzymes and receptors, making it a candidate for drug development.
Materials Science: It can be used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of naphtho[2,1-b]furan-1-amine, 2-(4,5-dihydro-5-phenyl-1H-pyrazol-3-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde
- Naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazol-4-yl)methylene-malononitrile
Uniqueness
Naphtho[2,1-b]furan-1-amine, 2-(4,5-dihydro-5-phenyl-1H-pyrazol-3-yl)- is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of naphthofuran and pyrazole moieties allows for versatile interactions with various biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
875468-31-8 |
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Molecular Formula |
C21H17N3O |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzo[e][1]benzofuran-1-amine |
InChI |
InChI=1S/C21H17N3O/c22-20-19-15-9-5-4-6-13(15)10-11-18(19)25-21(20)17-12-16(23-24-17)14-7-2-1-3-8-14/h1-11,16,23H,12,22H2 |
InChI Key |
MMULNUMTGMHKFA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NN=C1C2=C(C3=C(O2)C=CC4=CC=CC=C43)N)C5=CC=CC=C5 |
Origin of Product |
United States |
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